N-(2-chlorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide
Overview
Description
N-(2-chlorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide: is an organic compound with a complex structure that includes a chlorophenyl group, a phenyl group, and a phenylsulfanyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Base-Catalyzed Method:
Reactants: Benzoyl chloride and acetamide.
Catalyst: Sodium carbonate or sodium hydroxide.
Conditions: The reaction is typically carried out at low temperatures (0-5°C) to control the reaction rate and prevent side reactions. The reaction mixture is stirred for several hours until the product precipitates out.
Purification: The product is filtered, washed with cold water, and dried to obtain pure N-(2-chlorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide.
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Dehydrochlorination Method:
Reactants: Benzoyl chloride and acetic acid.
Solvent: Dimethylformamide or ethyl acetate.
Conditions: The reaction mixture is heated to reflux for several hours. During the reaction, hydrogen chloride gas is evolved, which is removed from the reaction mixture.
Purification: The reaction mixture is cooled, and the product is precipitated by adding water. The product is then filtered, washed, and dried[][2].
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
Reagents: Potassium permanganate or chromium trioxide.
Conditions: The reaction is typically carried out in an acidic medium at elevated temperatures.
Products: Oxidation of the phenylsulfanyl group can lead to the formation of sulfoxides or sulfones.
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Reduction:
Reagents: Lithium aluminum hydride or sodium borohydride.
Conditions: The reaction is carried out in an inert atmosphere at room temperature.
Products: Reduction of the carbonyl group can yield the corresponding alcohol.
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Substitution:
Reagents: Halogenating agents like thionyl chloride or phosphorus pentachloride.
Conditions: The reaction is carried out at room temperature or slightly elevated temperatures.
Products: Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Applications in Chemistry:
Intermediate in Organic Synthesis: N-(2-chlorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules.
Applications in Biology and Medicine:
Pharmacological Studies: This compound is studied for its potential anticonvulsant and analgesic properties.
Applications in Industry:
Mechanism of Action
Molecular Targets and Pathways:
Voltage-Sensitive Sodium Channels: The compound interacts with neuronal voltage-sensitive sodium channels, which play a crucial role in the propagation of action potentials in neurons.
Calcium Channels: It also affects L-type calcium channels, which are involved in various cellular processes, including muscle contraction and neurotransmitter release.
Comparison with Similar Compounds
N-(2-chlorophenyl)-2-phenylacetamide: This compound lacks the phenylsulfanyl group and has different pharmacological properties.
N-(2-chlorophenyl)-2-(4-fluorophenyl)acetamide: This compound has a fluorophenyl group instead of a phenylsulfanyl group, leading to different chemical reactivity and biological activity.
Uniqueness:
Structural Complexity: The presence of the phenylsulfanyl group adds to the structural complexity and potential reactivity of N-(2-chlorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide.
Pharmacological Profile: The unique combination of functional groups contributes to its distinct pharmacological profile, making it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-phenyl-2-phenylsulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNOS/c21-17-13-7-8-14-18(17)22-20(23)19(15-9-3-1-4-10-15)24-16-11-5-2-6-12-16/h1-14,19H,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSINBDCVHACIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2Cl)SC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387698 | |
Record name | ST031874 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70387698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4204-30-2 | |
Record name | ST031874 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70387698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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